s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride
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Overview
Description
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is a chemical compound with a complex structureThis compound is characterized by its hexahydro structure and the presence of dimethyl groups, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a suitable catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene derivatives with additional oxygen-containing functional groups, while reduction typically results in fully hydrogenated products .
Scientific Research Applications
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indacene
- 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is unique due to its specific structural features, such as the presence of the ethanamine group and the hexahydro configuration.
Properties
CAS No. |
82875-71-6 |
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Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-16(2,17)10-15-13-7-3-5-11(13)9-12-6-4-8-14(12)15;/h9H,3-8,10,17H2,1-2H3;1H |
InChI Key |
FHMBFAPFTJVMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N.Cl |
Origin of Product |
United States |
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